Uranyl dinitrate hexahydrate

Vue d'ensemble

Description

Uranyl dinitrate hexahydrate (UDNH) is an inorganic compound composed of uranium, nitrogen, and oxygen. It is a white, crystalline powder that is used in many scientific applications, such as research and lab experiments. UDNH has been studied extensively in the past few decades due to its potential applications in a variety of fields.

Applications De Recherche Scientifique

Uranyl Speciation at Liquid Interfaces : Kumar, Servis, and Clark (2021) examined uranyl speciation at liquid interfaces, relevant to nuclear fuel reprocessing and environmental remediation of contaminated sites. They used molecular dynamics simulations to study uranyl in bulk LiNO and at a hexane interface, noting the interaction of uranyl with nitrate and the effects on uranyl dehydration and cation concentration at the interface. This research contributes to understanding the extraction processes and designing effective extractant ligands in spent nuclear fuel reprocessing schemes (Kumar, Servis, & Clark, 2021).

Uranyl Photocatalysis for Bond Conversion : Capaldo, Merli, Fagnoni, and Ravelli (2019) reported that uranyl nitrate hexahydrate acts as an efficient photocatalyst in C–H to C–C bond conversion under blue light irradiation. This uranyl salt enables the functionalization of unactivated alkanes, ethers, acetals, and amides via radical addition, which is significant for chemical synthesis and material science (Capaldo, Merli, Fagnoni, & Ravelli, 2019).

Uranyl Ion Complexes with Aminoalcoholbis(phenolate) Ligands : Sopo, Sviili, Valkonen, and Sillanpää (2006) explored the formation of uranyl complexes with different phenolic ligands. They investigated the molecular structures of these complexes, which contribute to the understanding of uranyl ion chemistry and potential applications in nuclear waste management (Sopo, Sviili, Valkonen, & Sillanpää, 2006).

Spectroscopy and Magnetic Circular Dichroism of Uranyl Ion : Brint and McCaffery (1974) examined the absorption and m.c.d. spectra of uranyl nitrate complexes, providing insights into the effects of reduced symmetry on these spectra. This research is important for understanding the electronic structure and behavior of uranyl ions in different environmental conditions (Brint & McCaffery, 1974).

Fluorescence Properties of Uranyl Nitrates : Leung, Hayashibara, and Spadaro (1999) studied the fluorescence spectra of various hydrated forms of uranyl nitrate, contributing to the knowledge of uranyl ion interactions with water molecules. This research can be applied in the development of fluorescence-based sensors and analytical techniques (Leung, Hayashibara, & Spadaro, 1999).

Dehydration-Induced Transformation Studies : Johnson et al. (2015) investigated the dehydration-induced transformation of uranyl nitrate hexahydrate to its trihydrate form. This study is significant for understanding the stability and phase transformations of uranyl nitrate under different environmental conditions, which is crucial for its storage and handling in nuclear fuel processing (Johnson et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of uranyl nitrate hexahydrate are the kidneys, liver, lungs, and brain . When ingested, it causes severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .

Mode of Action

Uranyl nitrate hexahydrate is an oxidizing and highly toxic compound . It interacts with its targets, causing damage to organs through prolonged or repeated exposure . The compound is known to cause severe chronic kidney disease and acute tubular necrosis when ingested .

Biochemical Pathways

Uranyl nitrate hexahydrate induces acute renal injury by activating apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its high toxicity indicates that it may have a significant impact on bioavailability.

Result of Action

The result of uranyl nitrate hexahydrate’s action is severe damage to the kidneys, liver, lungs, and brain . It can cause severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .

Action Environment

The action of uranyl nitrate hexahydrate can be influenced by environmental factors. For example, its solubility in water suggests that it could be more active in aqueous environments. Additionally, it represents a severe fire and explosion risk when heated or subjected to shock in contact with oxidizable substances .

Safety and Hazards

Uranyl dinitrate hexahydrate is highly toxic by ingestion, subcutaneous, intravenous, and intraperitoneal routes . It is a corrosive irritant to skin, eyes, and mucous membranes . It is a radioactive material and when heated to decomposition it emits toxic fumes of NOx .

Relevant Papers Several papers have been published on this compound. For instance, a monograph for Uranyl Nitrate Hexahydrate provides a general description including typical appearance, applications, change in state (approximate), and aqueous solubility . Another paper discusses the thermal denitration of uranyl nitrate hexahydrate .

Analyse Biochimique

Cellular Effects

Uranyl dinitrate hexahydrate has been found to induce acute renal injury by activation of apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival . It also causes severe chronic kidney disease and acute tubular necrosis .

Molecular Mechanism

This compound transforms into UO3 in eight main stages in the 40–300°C range, and UO3 into U3O8, in three stages with the peaks of weight loss at 580, 620, and 645°C

Temporal Effects in Laboratory Settings

It is known that uranyl nitrate hexahydrate is radioactive but chemically stable . It is a strong oxidant and hygroscopic .

Dosage Effects in Animal Models

In a study involving rats, detrimental health effects were detected after seven months of dosing with 2% uranyl nitrate hexahydrate

Metabolic Pathways

It is known that uranium alters the solute transport present in vesicles of the renal tubular cell membrane and also affects the sodium glucose transport .

Propriétés

IUPAC Name |

dioxouranium;nitric acid;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIBVRZWDPGVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14N2O14U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-83-7 | |

| Record name | Uranyl nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

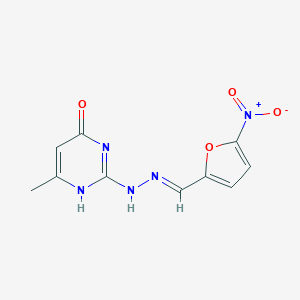

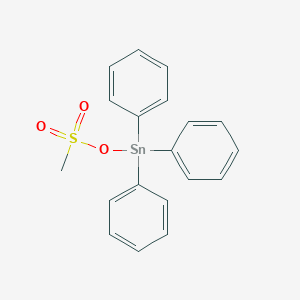

Q1: How does uranyl dinitrate hexahydrate interact with the ligand N-salicylidene-2-(bis(2-hydroxyethyl)amino)ethyl-amine (H3sabhea) and what are the structural outcomes?

A1: this compound acts as a metal source, providing the uranyl ion (UO22+) for complexation with the H3sabhea ligand. The pentadentate H3sabhea ligand, a Schiff base, coordinates to the uranyl ion through its oxygen and nitrogen donor atoms. This reaction forms a binuclear uranyl complex, where two uranyl ions are bridged by two Hsabhea ligands []. The specific solvent used during synthesis influences the crystal structure and supramolecular arrangement of the resulting complex. For instance, using ethanol yields [{UO2(Hsabhea)}2] (1) with a monoclinic crystal system, while methanol yields [{UO2(Hsabhea)}2]·2/3MeOH (2) with a triclinic crystal system. This difference arises from variations in hydrogen bonding patterns within the crystal lattice, influenced by solvent inclusion and interactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)